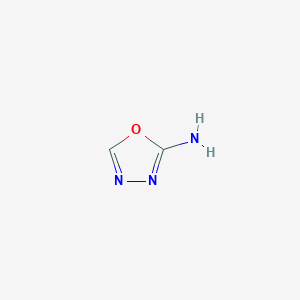

1,3,4-Oxadiazol-2-amine

Description

Properties

IUPAC Name |

1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O/c3-2-5-4-1-6-2/h1H,(H2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKZPKINPXTSNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286394 | |

| Record name | 1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3775-60-8 | |

| Record name | 3775-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Novel 1,3,4-Oxadiazole-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole nucleus is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides an in-depth overview of the synthesis and characterization of novel 1,3,4-oxadiazole-2-amine derivatives, offering detailed experimental protocols and data presentation to aid researchers in the development of new therapeutic agents.

Core Synthesis Strategies

The synthesis of 1,3,4-oxadiazole-2-amines typically involves the cyclization of a suitable precursor. One of the most common and effective methods is the oxidative cyclization of acylthiosemicarbazides.[3][4] Alternative approaches include the reaction of carboxylic acid derivatives with thiosemicarbazide in the presence of a dehydrating agent.[5][6]

General Synthetic Workflow

The synthesis of 1,3,4-oxadiazole-2-amine derivatives generally follows a multi-step process, beginning with the formation of a key intermediate, which is then cyclized to form the oxadiazole ring. Further modifications can be made to the amine group to generate a library of diverse compounds.

Experimental Protocols

This section details the methodologies for key experiments in the synthesis and derivatization of 1,3,4-oxadiazole-2-amines.

Protocol 1: Synthesis of 5-Substituted-1,3,4-oxadiazole-2-amines via Oxidative Cyclization of Acylthiosemicarbazides

This protocol is adapted from methodologies involving the use of iodine as an oxidizing agent.[3][4]

Materials:

-

Substituted carboxylic acid

-

Thionyl chloride

-

Hydrazine hydrate

-

Potassium thiocyanate

-

Hydrochloric acid

-

Iodine

-

Potassium iodide

-

Ethanol

-

Sodium hydroxide

Procedure:

-

Synthesis of Acid Hydrazide: Reflux a mixture of the substituted carboxylic acid and an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride by distillation. To the resulting acid chloride, slowly add a solution of hydrazine hydrate in ethanol at 0-5°C. Stir the mixture for 1 hour and then reflux for 3 hours. Cool the reaction mixture and filter the solid product.

-

Synthesis of Acylthiosemicarbazide: Reflux a mixture of the acid hydrazide, potassium thiocyanate, and hydrochloric acid in ethanol for 4-5 hours. Pour the reaction mixture into cold water, and filter the precipitated acylthiosemicarbazide.

-

Cyclization to 1,3,4-Oxadiazole-2-amine: To a solution of the acylthiosemicarbazide in ethanol, add a solution of iodine in potassium iodide. Add a solution of sodium hydroxide and heat the mixture until the color of the iodine disappears. Pour the reaction mixture into crushed ice. Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 5-Aryl-2-amino-1,3,4-oxadiazoles using Phosphorus Oxychloride

This method involves the reaction of an aryl carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[5][6]

Materials:

-

Aryl carboxylic acid (e.g., 4-Bromophenylacetic acid)

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Potassium hydroxide

-

Methanol

Procedure:

-

A mixture of the aryl carboxylic acid and thiosemicarbazide is carefully heated with phosphorus oxychloride.

-

The reaction mixture is then cooled and slowly poured into ice-cold water.

-

The resulting solution is basified with a potassium hydroxide solution to precipitate the product.

-

The crude product is filtered, washed with water, and recrystallized from methanol to afford the pure 5-aryl-2-amino-1,3,4-oxadiazole.[6]

Protocol 3: N-Acylation of 5-Substituted-1,3,4-oxadiazole-2-amines

This protocol describes the derivatization of the 2-amino group.[5][6]

Materials:

-

5-Substituted-1,3,4-oxadiazole-2-amine

-

Acid chloride (e.g., 3-nitrobenzoyl chloride)

-

Triethylamine

-

Methylene chloride

-

Ethanol

Procedure:

-

To a solution of the 5-substituted-1,3,4-oxadiazole-2-amine in methylene chloride, add triethylamine.

-

Slowly add the desired acid chloride to the mixture at room temperature.

-

Stir the reaction mixture overnight.

-

Evaporate the solvent under reduced pressure.

-

Extract the residue with ethyl acetate and wash with dilute ammonium chloride and brine.

-

Evaporate the organic layer and recrystallize the solid product from ethanol.[5][6]

Characterization Data

The synthesized compounds are typically characterized by various spectroscopic techniques to confirm their structure and purity.

Table 1: Spectroscopic Data for a Representative 1,3,4-Oxadiazole-2-amine Derivative

| Compound | Yield (%) | M.p. (°C) | IR (KBr, cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | Mass (m/z) | Ref. |

| 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine | 65 | 200-202 | 3310-3400 (NH₂), 1610 (C=N) | 4.10 (s, 2H, CH₂), 7.01 (s, 2H, NH₂), 7.22 (d, 2H), 7.50 (d, 2H) | 35.2, 120.5, 131.4, 132.0, 137.9, 157.3, 169.0 | 252 (M⁺), 254 (M⁺+2) | [6] |

Table 2: Spectroscopic Data for an N-Acylated Derivative

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | IR (KBr, cm⁻¹) | Ref. |

| N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide | ~12.00 (s, 1H, NH) | - | [6] |

Biological Activity Screening

The newly synthesized 1,3,4-oxadiazole-2-amine derivatives are often screened for a variety of biological activities. The general workflow for this process is outlined below.

The diverse biological activities reported for 1,3,4-oxadiazole derivatives underscore their potential in drug discovery.[7][8][9] For instance, certain derivatives have shown significant antibacterial activity against strains like Salmonella typhi.[6][10] The modular nature of their synthesis allows for the generation of large libraries of compounds, which can be screened for various therapeutic applications. Further investigation into the mechanism of action and structure-activity relationships of promising candidates is crucial for the development of new and effective drugs.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]

Spectroscopic Analysis of 2-Amino-1,3,4-Oxadiazole Compounds: A Technical Guide

Introduction

The 1,3,4-oxadiazole ring is a crucial five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry and materials science.[1][2] Specifically, derivatives bearing a 2-amino substituent exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] The precise structural characterization of these compounds is paramount for understanding their structure-activity relationships and ensuring their purity and identity. Spectroscopic analysis is the cornerstone of this characterization process. This technical guide provides an in-depth overview of the core spectroscopic techniques used to analyze 2-amino-1,3,4-oxadiazole compounds, intended for researchers, scientists, and professionals in drug development.

General Workflow for Spectroscopic Analysis

The structural elucidation of a newly synthesized 2-amino-1,3,4-oxadiazole derivative is a multi-faceted process. It begins with the purified compound, which is then subjected to a battery of spectroscopic tests. Each technique provides a unique piece of the structural puzzle. The data from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy are integrated to confirm the presence of key functional groups, map the carbon-hydrogen framework, determine the molecular weight, and understand the electronic properties of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It relies on the principle that molecular bonds vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their respective frequencies, and the resulting spectrum reveals these absorptions.

Experimental Protocol

-

Sample Preparation: A small amount of the solid 2-amino-1,3,4-oxadiazole sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, ~200 mg).[5]

-

Pellet Formation: The mixture is compressed under high pressure using a hydraulic press to form a thin, transparent pellet.[5]

-

Spectrum Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

Analysis: The spectrum is recorded, typically in the range of 4000–400 cm⁻¹.[6] The resulting plot of transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

Data Interpretation and Presentation

For 2-amino-1,3,4-oxadiazole derivatives, the FT-IR spectrum provides clear evidence for the key structural motifs. The C=N stretching of the oxadiazole ring, the N-H stretching of the amino group, and the C-O-C ether linkage within the ring are particularly diagnostic.

| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) | Reference |

| Amino Group | N-H Stretch | 3300 - 3410 | [3] |

| Oxadiazole Ring | C=N Stretch | 1610 - 1640 | [3][7] |

| Oxadiazole Ring | C-O-C Stretch | 1020 - 1030 | [7] |

Table 1: Key FT-IR absorption frequencies for 2-amino-1,3,4-oxadiazole compounds.

For instance, the spectrum for 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine showed characteristic bands for the amino group (νNH₂) at 3310–3400 cm⁻¹ and the imine bond (νC=N) at 1610 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Experimental Protocol

-

Sample Preparation: Approximately 5-10 mg of the 2-amino-1,3,4-oxadiazole derivative is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[1][8]

-

Instrument Setup: The NMR tube is placed in the spectrometer (e.g., 400 or 500 MHz).[1][8]

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Additional experiments like DEPT, COSY, and HSQC can be run for more complex structures.

-

Analysis: The resulting spectra are analyzed for chemical shifts (δ), integration (for ¹H), and coupling patterns to assemble the molecular structure.

Data Interpretation and Presentation

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-amino-1,3,4-oxadiazoles, the singlet corresponding to the -NH₂ protons is a key feature, though its chemical shift can be variable and it may be broadened.

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts of the two carbons within the oxadiazole ring (C2 and C5) are highly diagnostic and confirm the presence of the heterocyclic core.

| Nucleus | Structural Position | Typical Chemical Shift (δ) Range (ppm) | Solvent | Reference |

| ¹H | Amino (-NH₂) | 7.0 - 7.7 (singlet) | DMSO-d₆ | [2][3] |

| ¹H | Aromatic Substituent (Ar-H) | 7.2 - 8.5 (multiplets) | DMSO-d₆ | [2][3] |

| ¹³C | Oxadiazole C2 (-C-NH₂) | 164 - 169 | DMSO-d₆ | [2][3] |

| ¹³C | Oxadiazole C5 (-C-R) | 157 - 158 | DMSO-d₆ | [2][3] |

Table 2: Representative NMR chemical shifts for the 2-amino-1,3,4-oxadiazole core.

For example, in 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine, the two oxadiazole ring carbons were observed at 169.0 and 157.3 ppm.[3][9] The amino protons appeared as a singlet at 7.006 ppm.[3][9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Experimental Protocol

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.

-

Injection: The solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique that keeps the molecule intact.[3]

-

Analysis: The instrument separates ions based on their m/z ratio. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass data, allowing for the determination of the molecular formula.[1][2]

-

Data Interpretation: The peak with the highest m/z value typically corresponds to the molecular ion (M⁺) or a protonated/sodiated adduct ([M+H]⁺, [M+Na]⁺), confirming the molecular weight. Fragmentation patterns can also be analyzed to support the proposed structure.

Data Interpretation and Presentation

The primary data from MS is the molecular weight. For 2-amino-1,3,4-oxadiazole compounds, the molecular ion peak is often the most intense peak (the base peak).[7] A characteristic fragmentation pathway involves the loss of isocyanic acid (HNCO).[7]

| Compound Example | Technique | Calculated Mass / m/z | Found Mass / m/z | Reference |

| 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine | ESI-MS | 252.99 | 252, 254 (Br isotopes) | [3] |

| 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine | ESI-MS | 206.04 | 206 | [3] |

| 5-(p-tolyl)-1,3,4-oxadiazol-2-amine | HRMS ([M+Na]⁺) | 198.0638 | 198.0633 | [2] |

Table 3: Mass spectrometry data for selected 2-amino-1,3,4-oxadiazole derivatives.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. It is used to study electronic transitions, primarily the π → π* and n → π* transitions, providing information about the extent of conjugation within the molecule.[6]

Experimental Protocol

-

Sample Preparation: A very dilute solution (typically in the micromolar range) of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, chloroform).

-

Cell Preparation: The solution is transferred to a quartz cuvette.[6]

-

Spectrum Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm, using a double-beam UV-Vis spectrophotometer.[6][8]

-

Analysis: The wavelength of maximum absorbance (λ_max) is identified from the spectrum.

Data Interpretation

The λ_max values and the intensity of the absorption bands give insight into the electronic structure of the 2-amino-1,3,4-oxadiazole derivatives. The presence of aromatic substituents and the conjugation with the oxadiazole ring will influence the position of the λ_max. While specific λ_max values are highly dependent on the substituents, this technique is valuable for confirming the presence of conjugated systems and for quantitative analysis using the Beer-Lambert law.

Structural Confirmation: A Synergistic Approach

No single spectroscopic technique can unambiguously determine a structure. The power of spectroscopic analysis lies in the logical integration of data from all methods. FT-IR confirms the presence of the required functional groups, MS provides the molecular formula, and detailed NMR analysis pieces together the exact connectivity of the atoms.

References

- 1. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. datapdf.com [datapdf.com]

- 3. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. updatepublishing.com [updatepublishing.com]

- 6. journalspub.com [journalspub.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

Physicochemical Properties of Substituted 1,3,4-Oxadiazol-2-amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The physicochemical properties of these molecules, particularly substituted 1,3,4-oxadiazol-2-amines, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of the core physicochemical properties of this important class of compounds, including their synthesis, characterization, and the experimental protocols for determining key parameters such as lipophilicity (logP), acidity (pKa), and solubility.

Core Physicochemical Properties

The physicochemical properties of substituted 1,3,4-oxadiazol-2-amines are significantly influenced by the nature and position of the substituents on the aryl and amino groups. These properties govern the absorption, distribution, metabolism, and excretion (ADME) of the compounds, and are therefore crucial for drug design and development.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically octan-1-ol) and a polar solvent (water). It is a key factor in determining a drug's ability to cross biological membranes. For ionizable compounds like 1,3,4-oxadiazol-2-amines, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH. The amino group at the 2-position of the 1,3,4-oxadiazole ring is basic, and its pKa will influence the compound's solubility, receptor binding, and pharmacokinetic properties.

Solubility

Aqueous solubility is a critical physicochemical property for drug candidates, as it affects their absorption and bioavailability. The solubility of substituted 1,3,4-oxadiazol-2-amines is influenced by factors such as the nature of the substituents, crystal lattice energy, and the compound's ability to form hydrogen bonds with water.

Quantitative Physicochemical Data

Table 1: Experimentally Determined Aqueous Solubility of Selected 5-Aryl-1,3,4-oxadiazol-2-amines

| Compound | Substituent (R) | Aqueous Solubility (µg/mL) at pH 7.4 |

| 1 | 4-chlorophenyl | 14.3[1] |

| 2 | 3-nitrophenyl | 23.8[2] |

Data sourced from the Burnham Center for Chemical Genomics via PubChem.

Table 2: Physicochemical Properties of Selected Substituted 1,3,4-Oxadiazol-2-amines (Predicted and Experimental)

| Compound | R1 | R2 | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-phenyl-1,3,4-oxadiazol-2-amine | phenyl | H | C₈H₇N₃O | 161.16 | 237-242[3] |

| 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine | 2-chlorophenyl | H | C₈H₆ClN₃O | 195.60 | 165-166[4] |

| 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine | 3-chlorophenyl | H | C₈H₆ClN₃O | 195.60 | - |

| 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | 4-chlorophenyl | H | C₈H₆ClN₃O | 195.60 | - |

| 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine | 3-nitrophenyl | H | C₈H₆N₄O₃ | 206.16 | - |

| N-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine | phenyl | 4-nitrophenyl | C₁₄H₁₀N₄O₃ | 282.25 | - |

Experimental Protocols

Detailed and validated experimental procedures are essential for the accurate determination of physicochemical properties. The following sections provide methodologies for the synthesis, characterization, and measurement of key physicochemical parameters of substituted 1,3,4-oxadiazol-2-amines.

General Synthesis of 5-Aryl-1,3,4-oxadiazol-2-amines

A common and effective method for the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines involves the oxidative cyclization of semicarbazones.

Materials:

-

Substituted aromatic aldehyde

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Bromine

-

Glacial acetic acid

Procedure:

-

Semicarbazone Formation: A mixture of a substituted aromatic aldehyde (1 equivalent), semicarbazide hydrochloride (1.1 equivalents), and sodium acetate (1.5 equivalents) in aqueous ethanol is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated semicarbazone is filtered, washed with water, and dried.

-

Oxidative Cyclization: The synthesized semicarbazone (1 equivalent) is dissolved in glacial acetic acid. A solution of bromine (1.1 equivalents) in glacial acetic acid is added dropwise with stirring at room temperature. After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours. The mixture is then poured into ice-cold water, and the precipitated product is filtered, washed with a dilute sodium thiosulfate solution to remove excess bromine, and then with water. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization of Substituted 1,3,4-Oxadiazol-2-amines

The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques.

-

Melting Point (m.p.): Determined using a capillary melting point apparatus.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups. Key absorptions include N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-O-C stretching of the oxadiazole ring (around 1020-1070 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure. The chemical shifts of the aromatic protons and the amino protons are characteristic.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the compound.

Determination of Lipophilicity (logP/logD) by the Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of the partition coefficient.

Materials:

-

n-Octanol (pre-saturated with buffer)

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline pH 7.4, pre-saturated with n-octanol)

-

The test compound

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Phase Saturation: Shake equal volumes of n-octanol and the aqueous buffer in a separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a centrifuge tube. The final concentration of the compound should be within the linear range of the analytical method.

-

Equilibration: Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous). The logP (or logD at a specific pH) is the logarithm of this ratio: logP = log ( [Compound]octanol / [Compound]aqueous )

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Materials:

-

Calibrated pH meter with a suitable electrode

-

Automated titrator or a burette

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

The test compound

-

Deionized water (degassed)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of the test compound in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 1 mM). If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO can be used, and the pKa in the mixed solvent system can be determined and extrapolated to the aqueous pKa.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Bubble an inert gas through the solution to remove dissolved carbon dioxide.

-

Titration: Titrate the solution with the standardized acid or base. For a basic compound like 1,3,4-oxadiazol-2-amine, you would titrate with a standardized acid (e.g., HCl). Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the titration curve. It is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the buffer region of the titration curve. Alternatively, the first derivative of the titration curve (ΔpH/ΔV vs. V) can be plotted, and the equivalence point is the peak of this curve. The pKa is the pH at half the equivalence volume.

Visualizing Workflows and Relationships

Graphical representations of experimental workflows and logical relationships can aid in understanding the processes involved in the study of substituted 1,3,4-oxadiazol-2-amines.

Caption: Workflow for Synthesis and Physicochemical Profiling.

References

- 1. 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine | C8H6ClN3O | CID 356899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine | C8H6N4O3 | CID 676499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-phenyl-1,3,4-oxadiazole 97 1612-76-6 [sigmaaldrich.com]

- 4. asianpubs.org [asianpubs.org]

The 1,3,4-Oxadiazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole ring, a five-membered heterocyclic motif, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique structural and electronic properties contribute to its ability to interact with a wide array of biological targets, making it a privileged scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological potential, and mechanisms of action of 1,3,4-oxadiazole-containing compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.

A Versatile Synthetic Landscape

The synthesis of the 1,3,4-oxadiazole core is well-established, with several efficient methods available to medicinal chemists. The most common and versatile approach involves the cyclodehydration of 1,2-diacylhydrazines. This can be achieved using a variety of dehydrating agents, such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid.

Another widely employed method is the oxidative cyclization of acylhydrazones, which can be prepared by the condensation of an aldehyde with a hydrazide. This transformation is often mediated by reagents like iodine or N-bromosuccinimide. These synthetic strategies offer a high degree of flexibility, allowing for the introduction of diverse substituents at the 2- and 5-positions of the oxadiazole ring, which is crucial for modulating the biological activity of the resulting compounds.

Anticancer Potential: Targeting Key Signaling Pathways

The 1,3,4-oxadiazole scaffold is a prominent feature in a multitude of potent anticancer agents. These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes and growth factor receptors involved in cancer cell proliferation and survival.

A significant number of 1,3,4-oxadiazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers. By blocking the ATP-binding site of the EGFR kinase domain, these compounds can inhibit downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell growth and survival.

Table 1: Anticancer Activity of Representative 1,3,4-Oxadiazole Derivatives

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 2-(4-((5-((S)-1-(2-methoxynaphthalen-6-yl)ethyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol | HepG2 | 0.41 (EGFR kinase) | [1] |

| 1b | 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole | MCF-7 | 1.18 | [2] |

| 1c | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide | A549 | <0.14 | [3] |

| 1d | 2-(3,4,5-trimethoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | A549 | 0.34 | [4] |

Broad-Spectrum Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant threat to global health. The 1,3,4-oxadiazole nucleus has been extensively explored as a source of novel antimicrobial agents with activity against a wide range of bacteria and fungi. These compounds often act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

Table 2: Antimicrobial Activity of Representative 1,3,4-Oxadiazole Derivatives

| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |

| 2a | 5-(3,5-dinitrophenyl)-1,3,4-oxadiazole-2-thiol derivative | M. tuberculosis My 331/88 | 0.03 | [5] |

| 2b | Fluoroquinolone-1,3,4-oxadiazole hybrid | MRSA | 0.25 | [5] |

| 2c | N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide | S. aureus | 4-16 | [6] |

| 2d | 1,3,4-oxadiazole-thiadiazole derivative with a nitro substituent | Candida strains | 0.78-3.12 | [5] |

Modulating the Inflammatory Response

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. However, their long-term use is associated with gastrointestinal side effects. The 1,3,4-oxadiazole scaffold has been successfully employed to design novel anti-inflammatory agents with improved safety profiles. Many of these compounds exhibit selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.

Table 3: Anti-inflammatory Activity of Representative 1,3,4-Oxadiazole Derivatives

| Compound ID | Structure | Assay | IC50 (µM) | Reference |

| 3a | 2-(4-methoxyphenyl)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole | COX-2 Inhibition | 0.04 | [2][7] |

| 3b | 1,3,4-Oxadiazole/oxime hybrid | COX-1 Inhibition | 1.10 | [8] |

| 3c | 1,3,4-Oxadiazole/oxime hybrid | COX-2 Inhibition | 0.94 | [8] |

| 3d | 2,5-diaryl-1,3,4-oxadiazole | COX-2 Inhibition | 0.48-0.89 | [9] |

Combating Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB highlights the urgent need for new antitubercular drugs with novel mechanisms of action. The 1,3,4-oxadiazole core has proven to be a valuable scaffold in the development of potent antitubercular agents.

Table 4: Antitubercular Activity of Representative 1,3,4-Oxadiazole Derivatives

| Compound ID | Structure | Strain | MIC (µg/mL) | Reference |

| 4a | 5-substituted 2-mercapto-1,3,4-oxadiazole | M. tuberculosis H37Rv | 0.6 | [10] |

| 4b | Hydrazide derivative containing 1,3,4-oxadiazole | M. tuberculosis H37Ra | 8 | [11] |

| 4c | N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis | 4-8 (µM) | [5] |

| 4d | Pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide | Mycobacterium strains | 3.90 | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives.

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of a carboxylic acid with an acid hydrazide in the presence of a dehydrating agent like phosphorus oxychloride.

-

Step 1: Preparation of Acid Hydrazide: An ester of a carboxylic acid is refluxed with hydrazine hydrate in a suitable solvent such as ethanol to yield the corresponding acid hydrazide.

-

Step 2: Cyclization: The acid hydrazide is then reacted with a different carboxylic acid in the presence of a dehydrating agent (e.g., POCl₃). The reaction mixture is typically heated under reflux for several hours.

-

Step 3: Work-up and Purification: After completion of the reaction, the mixture is cooled and poured into ice-cold water. The precipitated solid is filtered, washed with water, and then purified by recrystallization from an appropriate solvent to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (1,3,4-oxadiazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

-

Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

-

Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.

-

Compound Addition: A defined volume of the test compound solution (at a known concentration) is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a widely used animal model to evaluate the anti-inflammatory activity of new compounds.

-

Animal Grouping and Acclimatization: Rats are divided into groups (control, standard drug, and test compound groups) and allowed to acclimatize.

-

Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., indomethacin) are administered to the respective groups, usually orally or intraperitoneally.

-

Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema in the drug-treated groups is calculated by comparing the increase in paw volume with the control group.

Antitubercular Activity (Microplate Alamar Blue Assay - MABA)

The MABA is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[12][13][14]

-

Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared and its turbidity is adjusted to a McFarland standard.

-

Drug Dilution in Microplate: The test compounds are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.

-

Inoculation: The prepared bacterial suspension is added to each well.

-

Incubation: The microplate is sealed and incubated at 37°C for several days.

-

Addition of Alamar Blue: After the incubation period, Alamar Blue solution is added to each well, and the plate is re-incubated.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Conclusion

The 1,3,4-oxadiazole core represents a highly versatile and privileged scaffold in the field of drug discovery. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutic agents. The continued exploration of the chemical space around the 1,3,4-oxadiazole nucleus, coupled with a deeper understanding of its interactions with biological targets, holds immense promise for the future of medicine. This technical guide serves as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

- 1. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Novel 1,3,4-oxadiazoles as antitubercular agents with limited activity against drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents [mdpi.com]

- 12. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. thepharmajournal.com [thepharmajournal.com]

The Discovery of Novel Bioactive 1,3,4-Oxadiazole-2-amine Analogs: A Technical Guide

The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 2-amino-1,3,4-oxadiazoles have garnered significant attention due to their therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of novel bioactive 1,3,4-oxadiazole-2-amine analogs, tailored for researchers, scientists, and drug development professionals.

Synthetic Strategies and Methodologies

The synthesis of 2-amino-1,3,4-oxadiazole derivatives typically involves the cyclization of precursor molecules. A common and effective method is the oxidative cyclization of N-acylthiosemicarbazides. This approach offers a straightforward route to the desired 2-amino-1,3,4-oxadiazole core.

General Experimental Protocol for Oxidative Cyclization

A widely employed method for the synthesis of 5-aryl-2-amino-1,3,4-oxadiazoles involves the oxidative cyclization of acylthiosemicarbazides. The following protocol is a generalized procedure based on established methodologies.

Step 1: Synthesis of Acylthiosemicarbazides

To a solution of an appropriate aroylhydrazide (1 mmol) in a suitable solvent such as ethanol, an equimolar amount of an isothiocyanate (1 mmol) is added. The reaction mixture is then refluxed for a period of 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield the corresponding N-acylthiosemicarbazide.

Step 2: Oxidative Cyclization to 2-Amino-1,3,4-oxadiazoles

The synthesized N-acylthiosemicarbazide (1 mmol) is dissolved in ethanol. To this solution, an oxidizing agent such as iodine (I₂) in the presence of a base like sodium hydroxide (NaOH) and potassium iodide (KI) is added.[1] The reaction mixture is then heated under reflux for 6-8 hours. After completion of the reaction, as indicated by TLC, the mixture is cooled and poured into ice-cold water. The precipitate formed is filtered, washed with a dilute sodium thiosulfate solution to remove excess iodine, and then with water. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure 5-aryl-2-amino-1,3,4-oxadiazole derivative.[1]

Caption: General synthetic scheme for 5-aryl-2-amino-1,3,4-oxadiazoles.

Biological Activities and Structure-Activity Relationship

1,3,4-Oxadiazole-2-amine analogs have demonstrated a remarkable range of biological activities. The following sections summarize their potential as antimicrobial, anticancer, and anti-inflammatory agents, supported by quantitative data and structure-activity relationship (SAR) insights.

Antimicrobial Activity

Several studies have highlighted the potent antimicrobial effects of 2-amino-1,3,4-oxadiazole derivatives against a variety of bacterial and fungal strains. The antimicrobial efficacy is often influenced by the nature and position of substituents on the aryl ring attached to the oxadiazole core.

One study reported a series of 2-amino-1,3,4-oxadiazole derivatives containing a quinoline ring, with the most potent derivative showing strong to moderate effects against Clostridium tetani, Bacillus subtilis, Salmonella typhi, and Escherichia coli when compared to ampicillin.[2] Another series of N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines demonstrated significant antimycobacterial activity, with the most active compounds having 10 to 12 carbon atoms in the alkyl chain.[2] For instance, N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine showed MICs of 4–8 µM against susceptible and drug-resistant M. tuberculosis strains.[2]

Table 1: Antimicrobial Activity of Selected 1,3,4-Oxadiazole-2-amine Analogs

| Compound | R Group | Test Organism | MIC (µg/mL) | Reference |

| 1 | 4-Nitrophenyl | S. aureus | 8 | [3] |

| 1 | 4-Nitrophenyl | E. coli | 8 | [3] |

| 2 | 4-Chlorophenyl | S. aureus | >100 | [3] |

| 3 | N-dodecyl | M. tuberculosis | 4-8 µM | [2] |

| 4 | N-decyl | M. kansasii | 8-16 µM | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Bacterial strains are grown on nutrient agar plates overnight at 37°C. A few colonies are then transferred to sterile saline, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration. Serial two-fold dilutions are then prepared in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.

-

Incubation: The prepared bacterial inoculum is added to each well containing the diluted compounds. The plates are then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The results are determined visually or by measuring the absorbance at 600 nm using a microplate reader. A standard antibiotic (e.g., ciprofloxacin) is used as a positive control.

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole-2-amine derivatives has been extensively investigated against various cancer cell lines. The cytotoxic activity is highly dependent on the substitution pattern on the aromatic rings.

For example, a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues were screened for their anticancer activity against a panel of cancer cell lines.[4] N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine demonstrated significant activity, particularly against melanoma (MDA-MB-435), leukemia (K-562), breast cancer (T-47D), and colon cancer (HCT-15) cell lines with growth percentages of 15.43, 18.22, 34.27, and 39.77, respectively.[4] In another study, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol showed notable anticancer activity against SNB-19, NCI-H460, and SNB-75 cell lines at a concentration of 10 µM.[3]

Table 2: Anticancer Activity of Selected 1,3,4-Oxadiazole-2-amine Analogs

| Compound | R1 Group | R2 Group | Cancer Cell Line | IC50 (µM) | Reference |

| 5 | 4-Bromophenyl | 3,4-Dimethoxyphenyl | MOLT-4 (Leukemia) | >10 | [4] |

| 6 | 2,4-Dimethylphenyl | 4-Methoxyphenyl | MDA-MB-435 (Melanoma) | Not Reported (GP=15.43) | [4] |

| 7 | 4-Chlorophenyl | 4-Bromophenyl | NUGC (Gastric) | >10 | [5] |

| 8 | 4-Chloro-2-aminophenol | 3,4,5-Trimethoxyphenyl | SNB-19 (CNS) | Not Reported (PGI=65.12) | [3] |

GP = Growth Percent; PGI = Percent Growth Inhibition

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the synthesized compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period, usually 48 or 72 hours.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of the colored formazan solution is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Caption: Proposed mechanism of anticancer activity via tubulin inhibition.

Anti-inflammatory Activity

Certain 1,3,4-oxadiazole derivatives have also been reported to possess significant anti-inflammatory properties. Their mechanism of action is often associated with the inhibition of pro-inflammatory mediators.

In one study, novel 2,5-disubstituted-1,3,4-oxadiazoles were evaluated for their anti-inflammatory activity. One of the compounds, at a dose of 100 mg/kg, reduced carrageenan-induced paw edema by 60%.[6] This compound also decreased leukocyte influx and myeloperoxidase activity in a rat air pouch model.[6] In lipopolysaccharide (LPS)-stimulated RAW264.7 cells, these derivatives inhibited the production of nitric oxide and reactive oxygen species, suggesting a potential mechanism targeting the LPS-TLR4-NF-κB signaling pathway.[6]

Table 3: Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole Analogs

| Compound | Model | Dose | % Inhibition of Paw Edema | Reference |

| OSD | Carrageenan-induced rat paw edema | 100 mg/kg | 60% | [6] |

| OPD | Carrageenan-induced rat paw edema | 100 mg/kg | 32.5% | [6] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg) one hour before the induction of inflammation. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Caption: Inhibition of the LPS-TLR4-NF-κB signaling pathway.

Conclusion

The 1,3,4-oxadiazole-2-amine scaffold continues to be a fertile ground for the discovery of new bioactive compounds. The synthetic accessibility and the possibility of diverse substitutions make it an attractive template for the development of novel therapeutic agents. The data presented in this guide underscore the significant potential of these analogs as antimicrobial, anticancer, and anti-inflammatory agents. Future research should focus on optimizing the lead compounds through detailed structure-activity relationship studies and elucidating their precise mechanisms of action to pave the way for their clinical development.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases [jstage.jst.go.jp]

- 6. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 5-Substituted-1,3,4-Oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the tautomeric phenomena observed in 5-substituted-1,3,4-oxadiazol-2-amine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Understanding the predominant tautomeric forms is crucial for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This document covers the structural aspects, experimental evidence, and computational studies related to the amino-imino tautomeric equilibrium in this class of heterocyclic compounds.

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in drug discovery, exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. When substituted with an amino group at the 2-position, these compounds can exist in two primary tautomeric forms: the amino form and the imino form. The position of this equilibrium can be influenced by various factors such as the nature of the substituent at the 5-position, the solvent, temperature, and pH. A thorough understanding of these factors is essential for predicting the behavior of these molecules in biological systems.

The Amino-Imino Tautomeric Equilibrium

The core of the tautomerism in 5-substituted-1,3,4-oxadiazol-2-amine lies in the proton transfer between the exocyclic nitrogen atom and the endocyclic nitrogen atom at either the 3- or 4-position. This results in the potential existence of three tautomeric forms: the canonical amino form (A), and two imino forms (B and C).

Caption: Tautomeric equilibrium in 5-substituted-1,3,4-oxadiazol-2-amine.

Structural Elucidation in the Solid State

X-ray crystallography is a powerful technique for the unambiguous determination of molecular structures in the solid state.

Case Study: 5-Phenyl-1,3,4-oxadiazol-2-amine

The crystal structure of 5-phenyl-1,3,4-oxadiazol-2-amine has been determined, providing definitive evidence for the predominance of the amino tautomer in the solid state.[1]

Table 1: Key Crystallographic Data for 5-Phenyl-1,3,4-oxadiazol-2-amine [1]

| Parameter | Value |

| Chemical Formula | C₈H₇N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.194(3) |

| b (Å) | 5.8990(5) |

| c (Å) | 15.034(5) |

| β (°) | 130.193(18) |

| V (ų) | 758.3(3) |

| Z | 4 |

Table 2: Selected Bond Lengths for 5-Phenyl-1,3,4-oxadiazol-2-amine [1]

| Bond | Length (Å) | Interpretation |

| C(2)-N(amine) | 1.328(3) | Consistent with a C-N single bond with some double bond character due to resonance. |

| C(2)=N(3) | 1.289(3) | Typical C=N double bond length. |

| C(5)=N(4) | 1.285(3) | Typical C=N double bond length. |

| C(2)-O(1) | 1.364(3) | C-O single bond within the oxadiazole ring. |

| C(5)-O(1) | 1.369(2) | C-O single bond within the oxadiazole ring. |

The observed bond lengths, particularly the C(2)-N(amine) bond, are characteristic of an amino group attached to the heterocyclic ring, rather than an imino functionality.

Spectroscopic Analysis in Solution

In solution, the tautomeric equilibrium can be shifted compared to the solid state. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable for studying these equilibria.

NMR Spectroscopy

Proton and carbon NMR spectroscopy can provide insights into the time-averaged structure of the molecule in solution. The chemical shifts of the protons and carbons in the vicinity of the tautomerization sites are particularly sensitive to the position of the equilibrium. For instance, the chemical shift of the amino protons and the carbon atom C(2) would be expected to differ significantly between the amino and imino forms.

UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, of the amino and imino tautomers are expected to be different due to the differences in their chromophoric systems. By analyzing the absorption spectra in various solvents and at different temperatures, it is possible to deduce the relative populations of the tautomers.

Computational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of tautomers and the factors that influence the equilibrium.

Influence of Substituents

The electronic nature of the substituent at the 5-position (R group) can significantly impact the relative stability of the amino and imino tautomers. Electron-donating groups (EDGs) are expected to stabilize the amino form through resonance, while electron-withdrawing groups (EWGs) may favor the imino form by stabilizing the negative charge that can develop on the ring nitrogen atoms.

Solvent Effects

The polarity of the solvent can play a crucial role in determining the predominant tautomer. Polar solvents are more likely to stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent on the tautomeric equilibrium. Generally, an increase in solvent polarity is expected to favor the tautomer with the larger dipole moment.

Table 3: Hypothetical Relative Energies of Tautomers in Different Environments (Illustrative)

| Tautomer | Gas Phase (ΔE, kcal/mol) | Non-polar Solvent (ΔE, kcal/mol) | Polar Solvent (ΔE, kcal/mol) |

| Amino (A) | 0.00 | 0.00 | 0.00 |

| Imino (B) | +2.5 | +1.8 | -0.5 |

| Imino (C) | +5.1 | +4.2 | +2.8 |

Note: This table is for illustrative purposes to show potential trends and is not based on specific experimental data for this compound class.

Experimental Protocols

Synthesis of 5-Substituted-1,3,4-oxadiazol-2-amines

A common synthetic route involves the cyclization of semicarbazones derived from the corresponding aldehydes.

Caption: General synthetic workflow for 5-substituted-1,3,4-oxadiazol-2-amines.

Protocol:

-

An appropriate aldehyde is reacted with semicarbazide hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol).

-

The resulting semicarbazone is isolated and purified.

-

The semicarbazone is then subjected to oxidative cyclization using an oxidizing agent such as iodine or bromine in a suitable solvent to yield the final 5-substituted-1,3,4-oxadiazol-2-amine.

NMR Spectroscopic Analysis

Protocol:

-

Prepare solutions of the compound (5-10 mg) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature (e.g., 298 K).

-

Analyze the chemical shifts of key signals (e.g., NH₂, ring protons, C2, C5) to identify any solvent-dependent changes that may indicate a shift in the tautomeric equilibrium.

-

Variable temperature NMR studies can also be performed to investigate the thermodynamics of the equilibrium.

Computational Methodology

Protocol:

-

The geometries of all possible tautomers are optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).

-

Vibrational frequency calculations are performed to confirm that the optimized structures correspond to local minima on the potential energy surface.

-

The relative energies of the tautomers are calculated in the gas phase.

-

Solvent effects are incorporated using a continuum solvation model (e.g., PCM) for a range of solvents to predict the tautomeric preference in different environments.

Conclusion

The tautomerism of 5-substituted-1,3,4-oxadiazol-2-amines is a critical aspect of their chemical behavior. While the amino form is confirmed to be the stable tautomer in the solid state for at least one derivative, the equilibrium in solution is more dynamic and susceptible to the influence of substituents and the solvent environment. A combined approach of X-ray crystallography, NMR and UV-Vis spectroscopy, and computational modeling is essential for a comprehensive understanding of this tautomeric system. This knowledge is paramount for the design and development of new 1,3,4-oxadiazole-based drugs with optimized pharmacological profiles.

References

Quantum Chemical Calculations for 1,3,4-Oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 1,3,4-Oxadiazol-2-amine. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science, and computational methods offer a powerful tool for understanding their behavior at the molecular level.

Introduction to 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms.[1][2][3] This moiety is a key pharmacophore in a wide range of biologically active compounds, exhibiting properties such as antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][4] The 2-amino substitution on the 1,3,4-oxadiazole ring is a common structural motif in many medicinally relevant molecules. Quantum chemical calculations provide a theoretical framework to investigate the molecular properties that underpin the biological activity and reactivity of these compounds.

Theoretical and Computational Methodology

Density Functional Theory (DFT) is a widely employed computational method for studying 1,3,4-oxadiazole derivatives due to its favorable balance of accuracy and computational cost.[5] A common approach involves geometry optimization followed by the calculation of various molecular properties.

Geometry Optimization

The initial step in computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A popular and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set, such as 6-311++G(d,p). This level of theory has been shown to provide reliable geometric parameters for organic molecules.

Electronic Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic transitions. Key properties include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack.

-

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in a molecule, providing insight into the local electronic environment.

Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic features, which can be compared with experimental data for validation.

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.[6]

-

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the IR and Raman spectra. These theoretical spectra can aid in the assignment of experimental vibrational bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

Experimental Protocols

The synthesis of this compound derivatives typically involves the cyclization of a suitable precursor. A common synthetic route starts from an acid hydrazide, which can be cyclized using various reagents. For instance, 5-aryl-2-amino-1,3,4-oxadiazoles can be synthesized by treating an arylamine with a carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride or thionyl chloride.[3]

The synthesized compounds are then characterized using a variety of spectroscopic techniques to confirm their structure:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively.[1][7]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[1][7]

-

UV-Visible Spectroscopy: To study the electronic transitions within the molecule.

Data Presentation

The following tables summarize representative quantitative data obtained from quantum chemical calculations for a generic this compound derivative, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Geometric Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| O1-C2 | 1.375 | C2-O1-C5 | 103.5 |

| C2-N3 | 1.312 | O1-C2-N3 | 115.2 |

| N3-N4 | 1.390 | C2-N3-N4 | 107.8 |

| N4-C5 | 1.310 | N3-N4-C5 | 105.7 |

| C5-O1 | 1.378 | N4-C5-O1 | 107.8 |

| C2-N(amine) | 1.365 | O1-C2-N(amine) | 122.4 |

Table 2: Calculated Electronic and Spectroscopic Properties

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap | 5.6 eV |

| Dipole Moment | 3.5 Debye |

| λmax (TD-DFT) | 280 nm |

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical analysis of this compound.

Caption: A flowchart illustrating the key steps in the quantum chemical calculation of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the calculated molecular properties and the potential applications of this compound derivatives in drug design.

Caption: Logical flow from calculated properties to potential biological activity in drug design.

Conclusion

Quantum chemical calculations, particularly those based on Density Functional Theory, are indispensable tools for the in-depth study of this compound and its derivatives. These computational methods provide detailed insights into the geometric, electronic, and spectroscopic properties of these molecules, which are fundamental to understanding their reactivity and potential as therapeutic agents. The synergy between theoretical calculations and experimental work is crucial for the rational design of new and more effective 1,3,4-oxadiazole-based drugs and materials.

References

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies | MDPI [mdpi.com]

- 6. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 7. 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Synthetic Methodologies for 1,3,4-Oxadiazoles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its metabolic stability and ability to act as a bioisostere for ester and amide groups have made it a privileged scaffold in drug design. This technical guide provides a comprehensive overview of the principal synthetic routes to 1,3,4-oxadiazoles, presenting quantitative data in structured tables, detailing experimental protocols for key reactions, and illustrating reaction workflows and mechanisms through diagrams.

Core Synthetic Strategies

The synthesis of the 1,3,4-oxadiazole ring is primarily achieved through several key cyclization strategies. These methods can be broadly categorized into classical dehydration and oxidation reactions, as well as modern, energy-efficient approaches.

Cyclodehydration of 1,2-Diacylhydrazines

One of the most established and widely employed methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.[1][2][3] This reaction involves the removal of a water molecule from the diacylhydrazine precursor, typically facilitated by a strong dehydrating agent. A variety of reagents can be used, each with its own advantages and limitations regarding reaction conditions and substrate tolerance.

Commonly used dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), sulfuric acid (H₂SO₄), thionyl chloride (SOCl₂), and the Burgess reagent.[4] The choice of reagent can influence the reaction yield and purity of the final product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 1,3,4-Oxadiazole Scaffolds: A Technical Guide

The 1,3,4-oxadiazole core, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a versatile building block in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the chemical space of 1,3,4-oxadiazole scaffolds, intended for researchers, scientists, and drug development professionals. We will delve into synthetic methodologies, quantitative biological data, and the signaling pathways through which these compounds exert their effects.

Chemical Synthesis of 1,3,4-Oxadiazole Scaffolds

The synthesis of the 1,3,4-oxadiazole ring can be achieved through several reliable methods. The most common approaches involve the cyclization of intermediates such as diacylhydrazines or acylhydrazones. These methods offer flexibility in introducing a wide variety of substituents at the 2- and 5-positions of the oxadiazole ring, allowing for extensive exploration of the chemical space.

Experimental Protocols

Below are detailed methodologies for key synthetic transformations.

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclodehydration of 1,2-Diacylhydrazines